molecular formula C20H28N4O3S B11336992 N-[3-(1H-imidazol-1-yl)propyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11336992
M. Wt: 404.5 g/mol
InChI Key: LJZJQBLLPLFAMD-UHFFFAOYSA-N
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Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features an imidazole ring, a piperidine ring, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia.

    Attachment of the Imidazole Ring to the Propyl Chain: This step involves the alkylation of the imidazole ring with a propyl halide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine.

    Attachment of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring with methanesulfonyl chloride.

    Formation of the Final Compound: The final step involves the coupling of the imidazole-propyl chain with the methanesulfonyl-piperidine carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The methanesulfonyl group can be reduced to a methyl group.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Methyl-substituted derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
  • **N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct pharmacological effects.

Properties

Molecular Formula

C20H28N4O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H28N4O3S/c1-17-5-2-3-6-19(17)15-28(26,27)24-12-7-18(8-13-24)20(25)22-9-4-11-23-14-10-21-16-23/h2-3,5-6,10,14,16,18H,4,7-9,11-13,15H2,1H3,(H,22,25)

InChI Key

LJZJQBLLPLFAMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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